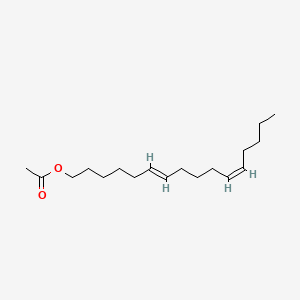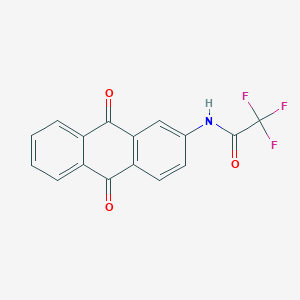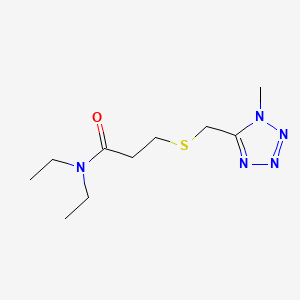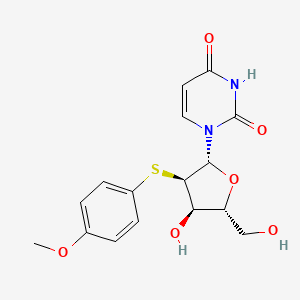
2'-S-(4-Methoxyphenyl)-2'-thiouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-S-(4-Methoxyphenyl)-2’-thiouridine is a modified nucleoside derivative of uridine, where the 2’-hydroxyl group is replaced by a 2’-thiol group and the thiol is further substituted with a 4-methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-S-(4-Methoxyphenyl)-2’-thiouridine typically involves the thiation of uridine derivatives. . The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2’-S-(4-Methoxyphenyl)-2’-thiouridine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides and sulfones.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of catalysts like tantalum carbide.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Coupling: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted derivatives depending on the electrophile used.
Coupling: Biaryl compounds and other complex structures.
Scientific Research Applications
2’-S-(4-Methoxyphenyl)-2’-thiouridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modifying RNA and influencing gene expression.
Mechanism of Action
The mechanism of action of 2’-S-(4-Methoxyphenyl)-2’-thiouridine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and interfere with the function of RNA and DNA. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells . The compound may also interact with specific enzymes involved in nucleic acid metabolism, further enhancing its biological effects.
Comparison with Similar Compounds
Similar Compounds
2’-Thiouridine: Lacks the methoxyphenyl group but shares the thiol substitution.
4-Methoxyphenyl derivatives: Compounds with similar aromatic substitutions but different core structures.
Thiazole derivatives: Compounds containing sulfur and nitrogen in a heterocyclic ring, with diverse biological activities.
Uniqueness
2’-S-(4-Methoxyphenyl)-2’-thiouridine is unique due to the combination of the thiol group and the methoxyphenyl substitution, which imparts distinct chemical and biological properties. This dual modification enhances its potential as a versatile tool in medicinal chemistry and molecular biology.
Properties
CAS No. |
85207-45-0 |
|---|---|
Molecular Formula |
C16H18N2O6S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyphenyl)sulfanyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H18N2O6S/c1-23-9-2-4-10(5-3-9)25-14-13(21)11(8-19)24-15(14)18-7-6-12(20)17-16(18)22/h2-7,11,13-15,19,21H,8H2,1H3,(H,17,20,22)/t11-,13-,14-,15-/m1/s1 |
InChI Key |
BBUQKQBSMMFAEO-NMFUWQPSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)S[C@@H]2[C@@H]([C@H](O[C@H]2N3C=CC(=O)NC3=O)CO)O |
Canonical SMILES |
COC1=CC=C(C=C1)SC2C(C(OC2N3C=CC(=O)NC3=O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


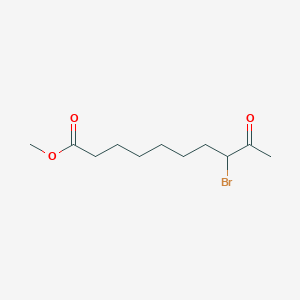

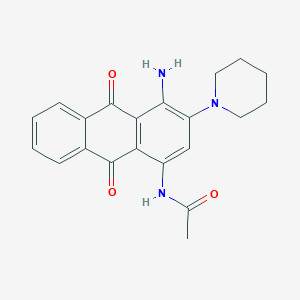
![Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14425118.png)
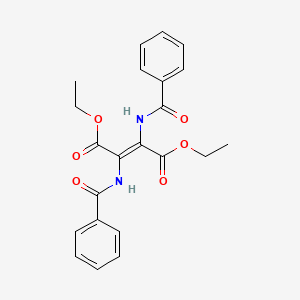


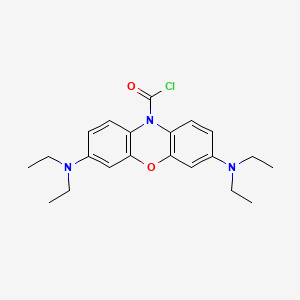
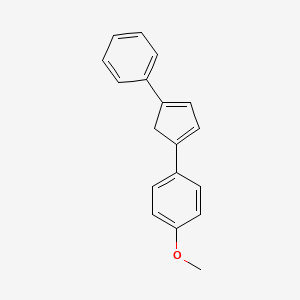
![2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid](/img/structure/B14425150.png)

